Ethyl 4-[(hexylsulfonyl)amino]benzoate
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Overview
Description
Ethyl 4-[(hexylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a hexylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(hexylsulfonyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with hexylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(hexylsulfonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzoates depending on the reactants used.
Scientific Research Applications
Ethyl 4-[(hexylsulfonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a local anesthetic or in drug delivery systems.
Mechanism of Action
The mechanism of action of ethyl 4-[(hexylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A well-known local anesthetic with a similar benzoate structure.
Procaine: Another local anesthetic with a similar mechanism of action.
Tetracaine: Known for its potent local anesthetic effects.
Butamben: Used in topical anesthetics.
Declopramide: Investigated for its potential therapeutic applications.
Uniqueness
Ethyl 4-[(hexylsulfonyl)amino]benzoate stands out due to the presence of the hexylsulfonylamino group, which may impart unique chemical and biological properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C15H23NO4S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 4-(hexylsulfonylamino)benzoate |
InChI |
InChI=1S/C15H23NO4S/c1-3-5-6-7-12-21(18,19)16-14-10-8-13(9-11-14)15(17)20-4-2/h8-11,16H,3-7,12H2,1-2H3 |
InChI Key |
MXLOIOBGVXVUCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
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